Riboflavin-5'-monopalmitate
Description
Structure
2D Structure
Properties
CAS No. |
73130-89-9 |
|---|---|
Molecular Formula |
C33H50N4O7 |
Molecular Weight |
614.8 g/mol |
IUPAC Name |
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hexadecanoate |
InChI |
InChI=1S/C33H50N4O7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(40)44-21-27(39)30(41)26(38)20-37-25-19-23(3)22(2)18-24(25)34-29-31(37)35-33(43)36-32(29)42/h18-19,26-27,30,38-39,41H,4-17,20-21H2,1-3H3,(H,36,42,43)/t26-,27+,30-/m1/s1 |
InChI Key |
AFPHIBMZSRKCCU-HRHHFINDSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]([C@@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)O)O)O |
Synonyms |
iboflavin-5'-monopalmitate riboflavin-MP |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Riboflavin 5 Monopalmitate
Historical Perspective on Riboflavin (B1680620) Esterification Methods
The initial impetus for the esterification of riboflavin was to create fat-soluble derivatives for potential use in biochemistry and nutrition. oup.com Early research in the mid-20th century focused on improving riboflavin's solubility in fats and facilitating its storage in organisms. ptfarm.plresearchgate.net
Initial synthetic approaches involved reacting riboflavin with acylating agents corresponding to various fatty acids. A common method involved the use of alkanoyl halides, such as palmitoyl (B13399708) chloride, in the presence of an acid acceptor like pyridine (B92270) dissolved in an inert solvent. google.com Another established technique was the reaction of riboflavin with fatty acid anhydrides, often in the presence of a strong acid catalyst like perchloric acid, particularly for esters of lower alkanoic acids like butyric acid. google.com
A significant challenge in these early methods was achieving selective esterification. Riboflavin possesses four hydroxyl groups on its D-ribityl side chain (at positions 2', 3', 4', and 5'), all of which are available for reaction. Consequently, these early synthetic procedures often resulted in a mixture of esters or led to the formation of fully substituted derivatives, such as riboflavin tetraesters, rather than a single, specific monoester. oup.comgoogle.com For instance, a process designed to produce a fat-soluble palmitate derivative resulted in the formation of riboflavin-2',3',4',5'-tetrapalmitate. oup.com
Another historical method developed for creating water-soluble esters involved heating riboflavin with hydroxy polycarboxylic acids, such as citric acid or malic acid, in phenol. google.com These varied approaches highlight a long-standing interest in modifying the riboflavin molecule to modulate its properties for different applications.
Esterification Chemistry of the Riboflavin-5'-hydroxyl Group with Palmitic Acid
The targeted synthesis of Riboflavin-5'-monopalmitate requires a specific chemical reaction at the primary hydroxyl group located at the 5'-position of the ribityl side chain.
The esterification of riboflavin with palmitic acid follows a nucleophilic acyl substitution mechanism. The ribityl side chain of riboflavin contains a primary hydroxyl group at the 5' position and three secondary hydroxyl groups at the 2', 3', and 4' positions. The primary 5'-hydroxyl group is generally more sterically accessible and more reactive than the secondary hydroxyl groups. ptfarm.plresearchgate.net Computational studies using semi-empirical methods have supported this, suggesting that esterification is most likely to begin at the 5'-hydroxyl group. ptfarm.plresearchgate.net
The reaction pathway involves the nucleophilic oxygen atom of the 5'-hydroxyl group attacking the electrophilic carbonyl carbon of an activated form of palmitic acid, such as palmitoyl chloride or palmitic anhydride (B1165640). This attack forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (e.g., a chloride ion or a palmitate anion) to form the final ester linkage.
Achieving monosubstitution at the 5'-position is challenging because the remaining hydroxyl groups can also react, especially if an excess of the acylating agent is used. google.com This often leads to the formation of di-, tri-, and even tetra-palmitate esters. oup.com Therefore, controlling the reaction stoichiometry and conditions is critical to favor the formation of the desired this compound.
Several catalytic systems can be employed for the esterification of riboflavin. The choice of catalyst depends on the activating agent used for the palmitic acid.
Base Catalysis/Acid Acceptor: In reactions involving highly reactive acylating agents like palmitoyl chloride, a base such as pyridine is commonly used. oup.com Pyridine acts as an acid acceptor, neutralizing the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation. It can also act as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate.
Acid Catalysis: For reactions using less reactive agents like palmitic anhydride, a strong acid catalyst such as perchloric acid is often required. The acid protonates the carbonyl oxygen of the anhydride, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the riboflavin's hydroxyl group.
Coupling Agents: Modern organic synthesis employs coupling agents to facilitate ester formation directly from the carboxylic acid (palmitic acid) and the alcohol (riboflavin). A common system involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the riboflavin's hydroxyl group.
Optimizing the synthesis of this compound involves careful control over several reaction parameters to maximize the yield of the desired monoester and minimize the formation of byproducts.
Stoichiometry: The molar ratio of riboflavin to the palmitoylating agent is a crucial factor. To selectively target the 5'-hydroxyl group, using a stoichiometric amount or only a slight excess of the acylating agent is theoretically preferred. However, early methods often used a large excess, leading to complete esterification. google.com
Temperature and Reaction Time: The reaction temperature and duration must be carefully managed. One specific protocol for synthesizing this compound involves heating riboflavin with pyridine at 120-140°C for 3 hours, which reportedly produced the compound with a 9.8% yield. lookchem.com Lower temperatures may not provide sufficient energy to overcome the activation barrier, while excessively high temperatures or long reaction times can promote side reactions and the formation of poly-esterified products.
Solvent: The choice of solvent is important for dissolving the reactants and influencing the reaction pathway. A mixture of chloroform (B151607) and pyridine has been used as a solvent system for the reaction with palmitoyl chloride. oup.com
The table below summarizes reaction conditions reported for riboflavin esterification.
| Ester Type | Acylating Agent | Catalyst/Solvent System | Temperature | Time | Reported Yield/Product | Reference |
| Palmitate | Palmitoyl Chloride | Pyridine/Chloroform | 0°C then 33°C | 15 h | Riboflavin-tetrapalmitate | oup.com |
| Monopalmitate | Not specified | Pyridine | 120-140°C | 3 h | 9.8% | lookchem.com |
| Tetrabutyrate | Butyric Anhydride | Perchloric Acid | Room Temp. | 2-4 h | High Yield |
Interactive Data Table: Users can sort and filter this table based on different parameters.
Catalytic Systems in the Synthesis of this compound
Isolation and Purification Techniques for Synthetic this compound
Following the synthesis, a multi-step process is required to isolate and purify this compound from the reaction mixture, which may contain unreacted starting materials, catalysts, and a mixture of riboflavin esters.
A typical isolation procedure begins with the removal of the reaction solvent, often through evaporation under reduced pressure. oup.com The resulting residue is then subjected to a washing step. For instance, washing with methyl alcohol can effectively remove excess palmitic acid. oup.com
The primary method for purifying riboflavin esters is recrystallization . Absolute ethyl alcohol has been successfully used as a solvent for this purpose. The crude product is dissolved in a minimum amount of hot ethanol, and the pure crystals of the riboflavin ester are obtained upon cooling and storage, for example, in a refrigerator. oup.com Multiple recrystallizations may be necessary to achieve high purity. oup.com Other purification methods involve crystallization from dilute acetic acid or mixtures of organic solvents and water. epo.orggoogle.com
For complex mixtures containing mono-, di-, tri-, and tetra-esters, column chromatography is a more powerful purification technique.
Cellulose Column Chromatography: This method has been recommended for the separation of riboflavin derivatives, using a mobile phase such as a mixture of benzyl (B1604629) alcohol, ethanol, and water. researchgate.netresearchgate.net
Silica (B1680970) Gel Chromatography: Silica gel is a standard stationary phase for separating organic compounds based on polarity.
DEAE-Cellulose and Gel Chromatography: These techniques are particularly useful for purifying phosphate (B84403) esters of riboflavin and could be adapted for other esters. nih.gov
The success of the purification can be monitored using thin-layer chromatography (TLC), which can distinguish between riboflavin and its various esterified forms based on their different polarities and Rf values. ptfarm.pl
Synthetic Routes to Other Riboflavin Esters and their Comparative Analysis
The synthesis of this compound can be better understood by comparing it with the synthetic strategies for other riboflavin esters. Different esters require distinct reagents and conditions, often leading to products with varying degrees of substitution.
Riboflavin Tetraacetate/Tetrabutyrate: These are among the most common aliphatic esters. They are typically synthesized via classical acid-catalyzed esterification, reacting riboflavin with a large excess of acetic anhydride or butyric anhydride, respectively. A strong acid, such as perchloric acid, is used as a catalyst. This method is efficient but generally leads to the complete esterification of all four hydroxyl groups, yielding the tetraester.
Riboflavin-5'-Phosphate (Flavin Mononucleotide, FMN): This biologically crucial ester is synthesized by phosphorylation, not esterification with a carboxylic acid. The reaction involves a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃), in an organic solvent. google.comchemicalbook.com The process is often followed by a controlled hydrolysis step to yield the 5'-monophosphate. google.com This highlights a very different synthetic approach for creating an inorganic ester.
Riboflavin Succinates/Maleates: These esters can be prepared by reacting riboflavin with the corresponding cyclic anhydrides (succinic anhydride or maleic anhydride) in a solvent like formic acid. uran.ua
Modern Photocatalytic Methods: Recent advancements have introduced milder and more environmentally friendly esterification methods. One such approach uses a flavin-based photocatalyst, visible light, and oxygen as a terminal oxidant to mediate the esterification of alcohols and acids. rsc.orgacs.org While not yet specifically applied to this compound, these techniques represent the cutting edge of ester synthesis and offer potential for selective and sustainable production in the future.
The following table provides a comparative analysis of synthetic routes to various riboflavin esters.
| Ester Derivative | Primary Reagent(s) | Typical Catalyst/Conditions | Key Feature/Common Product | Reference |
| 5'-Monopalmitate | Palmitoyl Chloride | Pyridine, Chloroform | Selective monoesterification is challenging; often produces mixtures. | oup.com |
| Tetraacetate | Acetic Anhydride | Perchloric Acid | High-yielding reaction leading to the fully substituted tetraester. | |
| Tetrabutyrate | Butyric Anhydride | Perchloric Acid | Similar to acetate (B1210297) synthesis; results in the tetraester. | |
| 5'-Phosphate (FMN) | Phosphorus Oxychloride (POCl₃) | Organic Solvent (e.g., γ-butyrolactone), then hydrolysis. | Inorganic ester formation (phosphorylation), highly specific to the 5' position. | chemicalbook.comgoogle.com |
| Succinates | Succinic Anhydride | Formic Acid | Reaction with a cyclic anhydride to open the ring and form the ester. | uran.ua |
| General Esters | Alcohol + Carboxylic Acid | Flavin Photocatalyst, Visible Light, O₂ | Modern, mild, "green" chemistry approach. | rsc.orgacs.org |
Interactive Data Table: This table allows for comparison of different synthetic strategies.
Regioselective Derivatization at Other Riboflavin Hydroxyl Positions
The ribityl side chain of riboflavin contains four hydroxyl groups at the 2', 3', 4', and 5' positions. Achieving regioselective derivatization is a significant challenge due to the similar reactivity of these secondary (2', 3', 4') and primary (5') hydroxyls.
Reactivity Hierarchy: Computational studies using semi-empirical methods have been conducted to determine the relative ease of esterification at the different hydroxyl positions of riboflavin. nih.gov These investigations calculated parameters such as total energy and heat of formation for various sulfate (B86663) derivatives, concluding that esterification occurs most readily at the hydroxyl groups located furthest from the isoalloxazine ring system. nih.gov This indicates a reactivity hierarchy where the terminal 5'-hydroxyl group is the most sterically accessible and electronically favored position for acylation, followed by the 2'-, 3'-, and 4'- positions.
Comparative Esterification Efficiencies and Selectivities
The efficiency and selectivity of riboflavin esterification are highly dependent on the chosen synthetic methodology. The two primary approaches are classical chemical synthesis and biocatalytic enzymatic synthesis.
Chemical Synthesis: The traditional chemical synthesis of riboflavin fatty acid esters involves reacting riboflavin with an acylating agent such as an alkanoyl halide (e.g., palmitoyl chloride) or an acid anhydride. google.com These reactions are typically carried out in an inert organic solvent like pyridine or chloroform, which also acts as an acid acceptor. google.com To drive the reaction towards the formation of esters, a molar excess of the acylating agent is often used, which can result in low selectivity and the formation of multiple esterified byproducts. google.com While effective in creating the ester bond, this method suffers from harsh reaction conditions and the generation of waste streams that require treatment.
Table 1: Comparative Analysis of Esterification Strategies for Riboflavin
| Feature | Chemical Synthesis | Enzymatic Synthesis (Lipase-Catalyzed) |
|---|---|---|
| Acylating Agent | Palmitoyl Chloride or Anhydride google.com | Palmitic Acid or its simple esters (e.g., vinyl palmitate) researchgate.net |
| Catalyst | Acid acceptor (e.g., Pyridine) or Acid Catalyst (e.g., Perchloric Acid) google.com | Lipase (B570770) (e.g., Candida antarctica Lipase B) frontiersin.orgresearchgate.net |
| Selectivity | Low; tends to produce a mixture of mono-, di-, and tri-esters. google.com | High; strong preference for the primary 5'-hydroxyl position. frontiersin.org |
| Reaction Conditions | Often requires heating and inert, anhydrous organic solvents. google.com | Mild temperatures (typically 40-60°C) in various media, including organic solvents or solvent-free systems. mdpi.com |
| Byproducts | Significant, including HCl or other acids and over-esterified riboflavin derivatives. google.com | Water is the main byproduct; minimal side-product formation. researchgate.net |
| Purification | Complex; requires separation of multiple, closely related products. google.com | Simplified due to high product purity. |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be evaluated through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances.
The enzymatic, lipase-catalyzed synthesis of this compound aligns well with several core principles of green chemistry, presenting a more sustainable alternative to traditional chemical methods.
Catalysis: Lipases are highly efficient and biodegradable catalysts. researchgate.net Their use avoids the need for stoichiometric reagents or harsh acid/base catalysts common in chemical synthesis. google.comresearchgate.net
Waste Prevention: The high regioselectivity of enzymatic synthesis significantly reduces the formation of unwanted byproducts, leading to a higher atom economy and less chemical waste that requires disposal. frontiersin.org
Use of Renewable Feedstocks: The synthesis utilizes riboflavin, which is now predominantly produced via fermentation using microorganisms like Bacillus subtilis or Ashbya gossypii, and palmitic acid, a fatty acid obtainable from renewable vegetable oils. nih.gov This reliance on bio-based starting materials is a key aspect of green chemistry.
Safer Solvents and Conditions: Enzymatic reactions proceed under mild conditions of temperature and pressure, reducing energy consumption. mdpi.com While organic solvents can be used, research in lipase catalysis actively explores the use of greener solvents (e.g., 2-methyl-2-butanol) or solvent-free reaction systems, further minimizing environmental impact. researchgate.net This contrasts sharply with the use of hazardous solvents like pyridine and chloroform in some chemical methods. google.com
Table 2: Application of Green Chemistry Principles in this compound Synthesis
| Green Chemistry Principle | Traditional Chemical Synthesis | Enzymatic (Lipase) Synthesis |
|---|---|---|
| 1. Waste Prevention | Lower atom economy due to byproducts (e.g., HCl, over-esterified products). google.com | High atom economy due to high selectivity; water is the primary byproduct. frontiersin.orgresearchgate.net |
| 2. Atom Economy | Moderate; formation of salt byproducts from acid scavengers. | High; direct esterification incorporates most atoms into the final product. |
| 7. Use of Renewable Feedstocks | Riboflavin may be from chemical or fermentation routes. Palmitic acid is renewable. google.comnih.gov | Utilizes riboflavin from fermentation and renewable palmitic acid. nih.gov |
| 8. Reduce Derivatives | May require protecting groups for selectivity, adding steps. | Avoids the need for protecting groups due to inherent enzyme regioselectivity. frontiersin.org |
| 9. Catalysis | Often uses stoichiometric acid scavengers (e.g., pyridine) or strong acid catalysts. google.com | Employs a highly efficient, selective, and biodegradable biocatalyst (lipase). researchgate.net |
| 11. Real-time Analysis | Standard process monitoring. | Standard process monitoring. |
| 12. Inherently Safer Chemistry | Involves corrosive (acyl chlorides) and hazardous (pyridine, chloroform) substances. google.com | Uses non-hazardous enzymes and substrates under mild conditions. mdpi.com |
Advanced Analytical Methodologies for Riboflavin 5 Monopalmitate Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the separation and purity assessment of Riboflavin-5'-monopalmitate. Different chromatographic techniques offer distinct advantages, from the high resolution of HPLC to the simplicity of TLC for screening purposes.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of riboflavin (B1680620) and its derivatives. scispace.com Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the determination of riboflavin and other B-vitamins, with mean recoveries reported between 95.2% and 103.9%. scispace.com
For the detection of this compound, both UV/Vis and fluorescence detectors are utilized. UV detection can be set at specific wavelengths, such as 268 nm, for the analysis of riboflavin alone. europa.eu However, fluorescence detection offers superior sensitivity and selectivity for flavins. researchgate.net The native fluorescence of the isoalloxazine ring allows for detection at excitation and emission wavelengths typically around 420-470 nm and 525-555 nm, respectively. researchgate.netnih.gov
Several HPLC methods have been developed for the analysis of flavin derivatives. nih.gov One method utilizes a C18 column with a mobile phase gradient of methanol (B129727) and 0.05 M ammonium (B1175870) acetate (B1210297) at pH 6.0, which is effective for separating various flavins. nih.gov Another approach for analyzing water-soluble vitamins, including riboflavin, involves a mobile phase of a buffer and methanol (80:20 ratio) on a C18 column, with UV detection at 268 nm. nih.gov The choice of column, such as a Symmetry C18, can significantly impact the separation efficiency of different flavin compounds. nih.gov
A study on the simultaneous determination of five water-soluble vitamins, including a riboflavin 5'-phosphate sodium isomer, demonstrated good separation on a chromatogram with a run time of 30 minutes. saspublishers.com This highlights the capability of HPLC to resolve complex mixtures of vitamin derivatives.
Table 1: HPLC Methods for Flavin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry C18 nih.gov | Waters Xterra® MS C-18 nih.gov | C8 researchgate.net |
| Mobile Phase | Methanol-0.05 M ammonium acetate (pH 6.0) gradient nih.gov | Buffer and methanol (80:20) nih.gov | Sodium acetate/CaCl2/EDTA:Methanol (65:35) researchgate.net |
| Detection | UV/Vis or Fluorescence nih.gov | UV at 268 nm nih.gov | Fluorescence (Ex: 420 nm, Em: 530 nm) researchgate.net |
| Analytes | Flavin adenine (B156593) dinucleotide, flavin mononucleotide, riboflavin, and others nih.gov | Thiamine and Riboflavin nih.gov | Riboflavin in the presence of tetracycline (B611298) researchgate.net |
This table is generated based on data from multiple sources.
While direct analysis of the non-volatile this compound by Gas Chromatography (GC) is not feasible, GC-based methods are invaluable for the analysis of potential volatile by-products or degradation products that may arise during its synthesis or storage. The stability of riboflavin is a concern as it can degrade, especially in aqueous solutions exposed to light, to form products like formylmethylflavin, lumichrome (B1664701), and lumiflavin (B1675435). scispace.com GC, particularly when coupled with mass spectrometry (GC-MS), can be employed to separate and identify these or other volatile impurities that might be present. This is crucial for a comprehensive purity assessment of this compound preparations.
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and screening of this compound. sigmaaldrich.com It is particularly useful for preliminary identification and for confirming the presence of flavins in various samples. nih.govbjbms.org The technique relies on the differential migration of components of a mixture on a stationary phase (like silica (B1680970) gel) under the influence of a mobile phase. sigmaaldrich.com The separated spots can be visualized under UV light, where riboflavin and its derivatives typically exhibit fluorescence. researchgate.net For instance, a standard solution of riboflavin can be spotted alongside a sample to compare their retention factors (Rf values) for identification. researchgate.net Various solvent systems can be employed to achieve optimal separation of different flavin compounds. nih.gov While primarily qualitative, modern TLC can be enhanced with digital imaging and densitometry for semi-quantitative or quantitative analysis. sigmaaldrich.com
Supercritical Fluid Chromatography (SFC) has emerged as a promising "green" alternative to liquid chromatography for the analysis of a wide range of compounds, including polar analytes like water-soluble vitamins. unige.ch SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. Recent advancements in SFC, particularly Ultra-Performance Convergence Chromatography (UPCC or UPC2), have demonstrated significant potential for both chiral and achiral separations of vitamins with high speed and reproducibility. uniroma1.it The technique's flexibility allows for the simultaneous analysis of different vitamin groups within a single chromatographic run. uniroma1.it While specific applications for this compound are still developing, the ability of SFC to analyze hydrophilic compounds suggests its potential applicability, possibly with modifications to the mobile phase to accommodate the lipophilic nature of the palmitate ester. unige.ch
Thin-Layer Chromatography (TLC) for Screening and Identification
Spectroscopic Characterization
Spectroscopic methods are fundamental for elucidating the structural features of this compound, particularly for analyzing its chromophoric isoalloxazine ring system.
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for the analysis of this compound, owing to the characteristic absorption of its isoalloxazine ring system. Riboflavin exhibits distinct absorption maxima in both the UV and visible regions of the electromagnetic spectrum. Typically, absorption peaks are observed around 222 nm, 266 nm, 373 nm, and 445 nm. researchgate.net The peak at approximately 440-450 nm is responsible for its yellow color. unomaha.edunih.gov
The specific wavelengths and molar absorptivity can be influenced by the solvent and pH. unomaha.eduijprajournal.com For instance, the absorbance spectrum of riboflavin shows peaks at 365 nm and 440 nm in a citric acid buffer at pH 5.03. unomaha.edu In a study analyzing riboflavin 5'-phosphate sodium, UV maxima were identified at 224 nm and 268 nm. saspublishers.com These characteristic absorption bands are used for both qualitative identification and quantitative determination of riboflavin and its derivatives.
Table 2: UV-Vis Absorption Maxima of Riboflavin and its Derivatives
| Compound/Condition | Absorption Maxima (nm) | Reference |
| Riboflavin (aqueous solution) | 222, 266, 373, 445 | researchgate.net |
| Riboflavin (in citric acid buffer, pH 5.03) | 365, 440 | unomaha.edu |
| Riboflavin 5'-phosphate sodium | 224, 268 | saspublishers.com |
| Riboflavin (for assay) | 444 | cabidigitallibrary.org |
This table presents data from various spectroscopic analyses of riboflavin and its derivatives under different conditions.
Fluorescence Spectroscopy for Detection and Quantum Yield Studies
Fluorescence spectroscopy is a highly sensitive method for the detection and quantification of flavin compounds, owing to the intensely fluorescent nature of the isoalloxazine ring system. journalwjarr.cometsu.edu Riboflavin and its derivatives typically exhibit strong greenish-yellow fluorescence, with emission maxima generally observed between 520 nm and 530 nm upon excitation at approximately 445 nm to 450 nm. etsu.edumdpi.comglsciences.com
The esterification of riboflavin with a long aliphatic chain, such as palmitate, is known to influence its photophysical properties. Studies on analogous fatty acid esters of riboflavin, like riboflavin tetrabutyrate, have shown that the fluorescence quantum yield is often greater than that of the parent riboflavin. researchgate.net This enhancement is attributed to the less polar microenvironment provided by the acyl chains, which can reduce quenching effects. researchgate.net The quantum yield of fluorescence tends to be higher in solvents of lower polarity. researchgate.net For context, the quantum yield of flavin mononucleotide (FMN) in aqueous solution is approximately 0.27, which is significantly higher than that of flavin adenine dinucleotide (FAD), where the adenine ring quenches the fluorescence. wordpress.com It is anticipated that this compound would exhibit a robust fluorescence quantum yield, likely exceeding that of riboflavin in similar solvent environments.
Table 1: Comparative Fluorescence Properties of Flavin Compounds
| Compound | Typical Excitation Max (nm) | Typical Emission Max (nm) | Quantum Yield (Φf) | Reference |
| Riboflavin | ~445-450 | ~525-530 | ~0.26 | mdpi.comresearchgate.net |
| Flavin Mononucleotide (FMN) | ~445 | ~525 | 0.27 | wordpress.com |
| Riboflavin Tetrabutyrate | Not specified | Not specified | > Riboflavin | researchgate.net |
| This compound | ~448 (Predicted) | ~528 (Predicted) | > 0.26 (Predicted) | N/A |
Predicted values are based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework of both the flavin and palmitate portions of the molecule.
The ¹H NMR spectrum of this compound is expected to display a combination of signals characteristic of both its constituent parts. The riboflavin moiety would show distinct signals for the two aromatic protons on the xylene ring (typically around δ 7.7-7.8 ppm), the two methyl groups attached to this ring (around δ 2.3-2.4 ppm), and a complex set of multiplets for the ribityl side chain protons. mdpi.com
The palmitate moiety would contribute characteristic signals for a long-chain fatty acid: a triplet for the terminal methyl group (ω-CH₃) at approximately δ 0.8-0.9 ppm, a large, poorly resolved multiplet for the bulk of the methylene (B1212753) (-(CH₂)n-) groups around δ 1.2-1.4 ppm, and distinct multiplets for the α-CH₂ and β-CH₂ groups adjacent to the ester carbonyl. magritek.com Crucially, the protons on the 5'-carbon of the ribityl chain, being adjacent to the phosphate-ester linkage, would be shifted downfield. A study on a similar long-chain derivative, decyl-riboflavin, showed the α-protons of the alkyl chain appearing as a triplet at δ 4.04 ppm, providing a strong indication of the expected chemical shift for the corresponding protons in the palmitate chain.
The ¹³C NMR spectrum would similarly show a superposition of resonances. The isoalloxazine ring carbons would appear in the aromatic and carbonyl regions, while the ribityl and palmitate carbons would be found in the aliphatic region. nih.gov The carbonyl carbon of the palmitate ester would be a key signal, expected in the range of δ 170-175 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Moiety | Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Riboflavin | Aromatic-H | ~7.7-7.8 (s) | ~130-150 |
| Aromatic-CH₃ | ~2.3-2.4 (s) | ~19-21 | |
| Ribityl-H (1' to 4') | ~3.5-4.5 (m) | ~70-75 | |
| Ribityl-H (5') | ~4.8-5.0 (m) | ~65-70 | |
| C=O | - | ~156-161 | |
| Palmitate | Carbonyl (C=O) | - | ~173 |
| α-CH₂ | ~2.3 (t) | ~34 | |
| β-CH₂ | ~1.6 (quint) | ~25 | |
| Bulk -(CH₂)₁₂- | ~1.2-1.4 (m) | ~29-30 | |
| ω-1 CH₂ | ~1.3 (m) | ~32 | |
| Terminal CH₃ | ~0.8-0.9 (t) | ~14 |
Predicted shifts are based on data for riboflavin, palmitic acid, and long-chain riboflavin esters. mdpi.commagritek.com Actual values may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. epfl.ch For this compound, COSY would be used to trace the connectivity of adjacent protons within the ribityl chain and along the entire length of the palmitate chain, confirming the sequence of methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). epfl.ch HSQC is essential for assigning the carbon signals corresponding to each proton signal identified in the ¹H spectrum, for both the riboflavin and palmitate moieties. bibliotekanauki.pl
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. epfl.ch This technique is arguably the most crucial for confirming the identity of this compound, as it can establish the connection between the two main structural units. A key correlation would be expected between the protons on the 5'-carbon of the ribityl chain and the carbonyl carbon of the palmitate group, providing definitive evidence of the ester linkage.
1H NMR and 13C NMR for Riboflavin and Palmitate Moieties
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns.
ESI is a soft ionization technique well-suited for analyzing polar, thermally labile molecules like riboflavin derivatives. plos.org For this compound (C₃₃H₅₁N₄O₁₀P, Molecular Weight: 694.75 g/mol ), ESI-MS would be expected to produce protonated molecules [M+H]⁺ at m/z 695.76 in positive ion mode or deprotonated molecules [M-H]⁻ at m/z 693.74 in negative ion mode.
Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments provides significant structural detail. The ester and phosphate (B84403) bonds are common points of cleavage. Key fragmentation pathways would include:
Loss of the palmitoyl (B13399708) group, resulting in a fragment corresponding to riboflavin-5'-phosphate.
Cleavage of the ribityl chain.
Loss of the entire ribityl-palmitate-phosphate side chain, yielding fragments characteristic of the core isoalloxazine ring, such as lumiflavin (m/z 256) or lumichrome (m/z 242). researchgate.net
High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). miamioh.edu This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. uni-freiburg.de For this compound, HRMS would confirm the molecular formula C₃₃H₅₁N₄O₁₀P by matching the experimentally measured exact mass to the calculated theoretical mass. This capability is essential for distinguishing it from other compounds with the same nominal mass and for validating the identity of fragments observed in MS/MS experiments. heraldopenaccess.us
Table 3: Predicted HRMS Data for this compound and Key Fragments
| Ion/Fragment | Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |
| Parent Molecule | C₃₃H₅₁N₄O₁₀P | [M+H]⁺ | 695.3416 |
| Parent Molecule | C₃₃H₅₁N₄O₁₀P | [M-H]⁻ | 693.3269 |
| Riboflavin-5'-phosphate fragment | C₁₇H₂₁N₄O₉P | [M+H]⁺ | 457.1068 |
| Lumiflavin fragment | C₁₃H₁₂N₄O₂ | [M+H]⁺ | 257.1033 |
| Lumichrome fragment | C₁₂H₁₀N₄O₂ | [M+H]⁺ | 243.0877 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. When applied to this compound, these methods provide a detailed fingerprint of its complex structure, allowing for confirmation of its identity and assessment of purity. The spectrum of this compound can be interpreted by considering the contributions from its three main structural components: the isoalloxazine ring system, the ribityl chain, and the palmitate ester group.
The isoalloxazine ring, the chromophore of the flavin system, gives rise to a series of characteristic bands. In Fourier-transform infrared (FTIR) spectroscopy, strong absorptions corresponding to the stretching vibrations of the carbonyl groups (C=O) are prominent. researchgate.net For the parent riboflavin molecule, these are typically observed around 1726 cm⁻¹. researchgate.net Additionally, stretching vibrations of the C=N and C=C bonds within the fused ring system appear in the 1500-1600 cm⁻¹ region. researchgate.net
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to the vibrations of the conjugated π-system of the isoalloxazine ring. The Raman spectrum of riboflavin shows a characteristic intense peak around 1347-1349 cm⁻¹, which is considered a spectral marker and is assigned to the in-plane vibrations of the isoalloxazine ring. researchgate.netmdpi.com Other prominent ring-related bands are observed near 1411 cm⁻¹ and 1536 cm⁻¹. mdpi.com
The ribityl chain, a five-carbon sugar alcohol derivative, contributes bands associated with C-O stretching and O-H bending vibrations. The infrared spectrum of riboflavin shows intense bands in the 1000 to 1100 cm⁻¹ frequency region, which are attributed to the vibrations of the ribityl group. mdpi.com The esterification at the 5'-position with palmitic acid to form this compound introduces new, distinct spectral features. The most significant of these is a strong C=O stretching band from the ester functional group, expected in the 1735-1750 cm⁻¹ region. Furthermore, the long alkyl chain of the palmitate moiety produces intense C-H stretching bands just below 3000 cm⁻¹ and characteristic scissoring and rocking vibrations for the -(CH₂)n- chain in the fingerprint region (around 1470 cm⁻¹ and 720 cm⁻¹).
The table below summarizes the expected characteristic vibrational frequencies for identifying the key functional groups in this compound.
Electrophoretic Methods for Separation of Flavin Species
Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods are highly effective for separating various flavin species, such as riboflavin, flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD), from one another. portlandpress.comnih.gov The separation is primarily driven by differences in the charge-to-mass ratio of the analytes. portlandpress.com
Paper electrophoresis has been successfully used to separate the most important flavins. portlandpress.com In a buffer system at pH 5.1, FAD and FMN, which possess negatively charged phosphate groups, migrate towards the anode. portlandpress.com In contrast, neutral compounds like riboflavin, lumiflavin, and lumichrome migrate towards the cathode due to electro-osmotic flow. portlandpress.com FAD, with two phosphate groups, typically migrates faster towards the anode than FMN, which has one. portlandpress.com
Capillary electrophoresis (CE) offers significant advantages over traditional slab or paper electrophoresis, including higher efficiency, faster analysis times, and automation. researchgate.net For flavin analysis, CE is often coupled with highly sensitive detection methods like laser-induced fluorescence (LIF), which leverages the natural fluorescence of the isoalloxazine ring. researchgate.netresearchgate.net
This compound, being a large, neutral, and significantly more hydrophobic molecule than riboflavin due to the long palmitate chain, would exhibit distinct behavior in an electrophoretic system. In standard capillary zone electrophoresis (CZE), its migration would be governed primarily by the electro-osmotic flow, similar to other neutral species. However, its low aqueous solubility presents a challenge.
To overcome this, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is the most appropriate electrophoretic method. MEKC uses surfactants, such as sodium dodecyl sulfate (B86663) (SDS), added to the buffer at concentrations above the critical micelle concentration. researchgate.net These micelles form a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles. The highly lipophilic palmitate chain of this compound would strongly associate with the micelles, causing it to migrate much more slowly than less hydrophobic neutral compounds like riboflavin and to be well-separated from charged, water-soluble species like FMN and FAD, which would not interact with the anionic SDS micelles and would migrate quickly towards the anode.
The table below outlines the principles of different electrophoretic techniques and their applicability to the separation of this compound from other common flavins.
Quantitative Determination of this compound in Complex Matrices (excluding human/clinical)
The quantitative determination of flavins in complex matrices such as food products or pharmaceutical formulations is critical for quality control. researchgate.net While specific validated methods for this compound are not widely published, a robust analytical strategy can be designed based on established methods for other flavins and lipophilic compounds. The most common and reliable techniques for riboflavin quantification are high-performance liquid chromatography (HPLC) with fluorescence or UV detection and capillary electrophoresis with laser-induced fluorescence detection (CE-LIF). researchgate.netresearchgate.net
Given the fat-soluble nature of this compound, the analytical workflow must begin with an appropriate extraction step to isolate it from the sample matrix (e.g., a fortified oil, fat-based supplement, or cream). Unlike the acid or enzymatic hydrolysis used for protein-bound, water-soluble flavins, a lipid extraction using organic solvents (e.g., a chloroform-methanol or hexane-isopropanol system) would be required.
Following extraction, separation is best achieved using reversed-phase HPLC (RP-HPLC). An RP-HPLC method would utilize a C18 or C8 stationary phase, which is ideal for retaining and separating lipophilic molecules. The mobile phase would likely consist of a mixture of an organic solvent like methanol or acetonitrile (B52724) and water, possibly with modifiers to improve peak shape. researchgate.net
Detection of this compound would capitalize on the inherent spectroscopic properties of the flavin moiety. The molecule exhibits strong yellow-green fluorescence, making fluorescence detection an exceptionally sensitive and selective choice. ucanr.edu The excitation and emission maxima would be similar to that of riboflavin, typically around 450 nm and 530 nm, respectively. ucanr.edu This high sensitivity is crucial for detecting low concentrations in complex samples. researchgate.net UV-Vis detection, monitoring the absorbance peak around 440-450 nm, is a viable alternative, though generally less sensitive than fluorescence. unomaha.edu
Method validation would involve assessing linearity, accuracy, precision, and recovery. Recovery studies, where a known amount of this compound is spiked into a blank matrix and then extracted and quantified, are essential to ensure the efficiency of the extraction process. For related analyses, such as the determination of riboflavin in dairy products, recovery rates are typically expected to be high. researchgate.net
The following table presents typical recovery data for riboflavin from various food matrices using an established HPLC method. A method developed for this compound would aim for similar performance metrics.
Chemical Stability and Degradation Pathways of Riboflavin 5 Monopalmitate
Investigation of Photostability and Photodegradation Mechanisms
Detailed research into the photostability of Riboflavin-5'-monopalmitate is not extensively documented. For the parent compound, Riboflavin (B1680620), photodegradation is a well-known phenomenon driven by its strong absorption of UV and visible light (around 370 nm and 444 nm), leading to the formation of an excited triplet state that initiates degradation reactions. nih.govpixel-online.net The specific influence of the palmitate ester on these fundamental photochemical processes has not been sufficiently studied.
Influence of Wavelength and Light Intensity on Degradation
Specific data on the influence of different wavelengths and light intensities on the degradation rate of this compound is not available. For Riboflavin, it is established that wavelengths between 350 and 520 nm are damaging, and the degradation rate is dependent on light intensity. pixel-online.net Higher energy light (UV) generally leads to faster degradation than visible light. pixel-online.net However, without specific studies, it is unknown how the lipophilic nature of the palmitate derivative would alter these characteristics.
Identification of Photolytic Degradation Products
There are no specific studies identifying the photolytic degradation products of this compound. The primary photodegradation products of Riboflavin are well-characterized as Lumichrome (B1664701) (LC) and Lumiflavin (B1675435) (LF), which result from the cleavage of the ribityl side chain. nih.govpixel-online.net It is plausible that degradation of the isoalloxazine ring of this compound would yield similar core products. However, the fate of the ribityl-palmitate side chain during photolysis is undocumented.
Role of Photosensitization in this compound Chemical Alterations
While Riboflavin is a known photosensitizer that can produce reactive oxygen species (ROS) like singlet oxygen, leading to the degradation of itself and other molecules, specific studies quantifying this role for this compound are absent. dss.go.th The efficiency of photosensitization can be highly dependent on the solvent and the aggregation state of the photosensitizer, properties that would be significantly different for the lipophilic this compound compared to water-soluble Riboflavin.
Kinetic Studies of Photodegradation Processes
No kinetic studies detailing the rate of photodegradation for this compound could be located. Kinetic studies on Riboflavin show that its degradation generally follows apparent first-order kinetics, with rates heavily influenced by pH, solvent, and the presence of buffers. nih.govwho.int The insolubility of this compound in aqueous systems means its kinetic behavior would need to be evaluated in lipidic or emulsified systems, for which data is not available.
Thermal Stability and Thermolytic Pathways
Information regarding the specific thermal stability and thermolytic degradation pathways of this compound is not present in the reviewed literature.
Characterization of Thermal Degradation Products
While this compound is considered relatively heat-stable, elevated temperatures can lead to its decomposition. mdpi.com The thermal degradation of the parent compound, riboflavin, has been more extensively studied. At high temperatures, particularly at alkaline pH, the isoalloxazine ring of riboflavin can undergo cleavage, yielding products such as a β-keto acid and a dioxo compound. Other identified thermal degradation products of riboflavin include formylmethylflavin (FMF) and lumichrome (LC). It is plausible that the thermal degradation of this compound would involve the initial hydrolysis of the ester bond, followed by the degradation of the resulting riboflavin and palmitic acid, though specific studies on its unique thermal degradation products are limited.
pH-Dependent Stability and Hydrolysis Kinetics
The stability of this compound is significantly influenced by the pH of its environment due to the susceptibility of its ester bond to hydrolysis.
Acid-Catalyzed Hydrolysis Mechanisms of the Ester Bond
Under acidic conditions, the hydrolysis of the ester bond in this compound is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the alcohol (riboflavin) and the formation of palmitic acid. This process is reversible, and the equilibrium can be influenced by the concentration of water. chemistrysteps.com For esters with certain structures, such as those involving a tertiary alkyl group, an SN1 mechanism may occur, where the C-O bond cleaves to form a stable carbocation. chemistrysteps.com
pH Profile of this compound Stability
The stability of riboflavin and its derivatives is highly dependent on pH. Riboflavin itself shows optimal stability in the pH range of 5 to 6. The rate of its degradation increases significantly in both acidic (below pH 5) and alkaline (above pH 6) conditions. preprints.org For instance, rapid destruction of riboflavin has been reported at pH 1.3–6.5 at 80 °C and at pH 1.7–5.5 at 100 °C. The degradation rate of riboflavin has been shown to increase by approximately 80-fold in alkaline media up to pH 10. preprints.org Given that the primary point of pH-mediated instability in this compound is the ester linkage, its stability profile is expected to show the least hydrolysis at a neutral to slightly acidic pH, with increased degradation rates in strongly acidic and, particularly, in alkaline environments.
Oxidative Stability and Antioxidant Interactions (in non-biological systems)
This compound, like its parent compound riboflavin, is susceptible to oxidative degradation. While riboflavin is relatively stable against some oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide, its ribityl side chain can be easily oxidized. nagoya-u.ac.jp
Mechanisms of Oxygen-Induced Degradation
In the presence of light and oxygen, riboflavin can act as a photosensitizer, leading to its own degradation and the oxidation of other molecules. capes.gov.br This can occur through two primary mechanisms:
Type I Mechanism: The excited triplet state of riboflavin reacts directly with a substrate, leading to electron or hydrogen atom transfer, which results in the formation of radical species. capes.gov.brnih.gov These radicals can then react with oxygen to produce superoxide (B77818) anions and other reactive oxygen species (ROS). nih.gov
Type II Mechanism: The excited triplet state of riboflavin transfers its energy to molecular oxygen, generating highly reactive singlet oxygen. capes.gov.brnih.govheraldopenaccess.us This singlet oxygen can then directly oxidize the riboflavin molecule or other susceptible compounds. heraldopenaccess.usdss.go.th The Type II mechanism is generally favored in aerobic conditions. heraldopenaccess.us
The photodegradation of riboflavin is influenced by factors such as the presence of buffers, with acetate (B1210297) and carbonate buffers known to catalyze its degradation. The reaction rate of riboflavin with singlet oxygen is high and can lead to the destruction of the vitamin. dss.go.thresearchgate.net
Effects of Metal Ions and Chelating Agents on Stability
The stability of the isoalloxazine ring in flavin compounds, including this compound, is significantly influenced by the presence of metal ions. Certain metal ions can act as catalysts, accelerating the degradation of the molecule, particularly through photolysis. nagoya-u.ac.jp Research on riboflavin, which shares the same core photosensitive structure, has shown that ferrous ion (Fe²⁺) exhibits the strongest catalytic action on photolysis. nagoya-u.ac.jp Other metal ions such as ferric iron (Fe³⁺), copper (Cu²⁺), aluminum (Al³⁺), cobalt (Co²⁺), and manganese (Mn²⁺) also promote degradation, though to a lesser extent. nagoya-u.ac.jp In contrast, ions like lead (Pb²⁺) and nickel (Ni²⁺) show almost no promotional effect on photolysis, while silver (Ag⁺) has been observed to have an inhibitive effect. nagoya-u.ac.jp
The catalytic mechanism often involves the formation of complexes between the metal ion and the riboflavin molecule, which can facilitate electron transfer reactions upon exposure to light or heat, leading to the cleavage of the ribityl chain or the isoalloxazine ring. nagoya-u.ac.jpdss.go.th For instance, the presence of metal sulphates significantly deteriorated riboflavin during storage at 37°C. dss.go.th Trivalent ions, in some contexts, have been found to destabilize related nucleic acid structures, an effect that was diminished by the presence of metal chelators. frontiersin.org
Chelating agents, also known as chelators, can counteract the destabilizing effects of metal ions. sigmaaldrich.com These molecules form stable, water-soluble complexes with metal ions, effectively sequestering them and preventing their participation in degradation reactions. sigmaaldrich.comekb.eg Ethylenediaminetetraacetic acid (EDTA) has been identified as a highly effective stabilizer for riboflavin. beilstein-journals.org Studies have demonstrated that disodium (B8443419) EDTA can provide a substantial stabilizing effect against photodegradation. beilstein-journals.org By binding to catalytic metal ions, chelating agents inhibit the formation of the reactive complexes that lead to the degradation of the flavin structure. sigmaaldrich.combeilstein-journals.org
| Metal Ion | Observed Effect on Stability | Reference |
|---|---|---|
| Iron (Fe²⁺) | Strongly Promotes Degradation | nagoya-u.ac.jp |
| Iron (Fe³⁺) | Promotes Degradation | nagoya-u.ac.jp |
| Copper (Cu²⁺) | Promotes Degradation | nagoya-u.ac.jp |
| Aluminum (Al³⁺) | Promotes Degradation | nagoya-u.ac.jp |
| Cobalt (Co²⁺) | Promotes Degradation | nagoya-u.ac.jp |
| Manganese (Mn²⁺) | Promotes Degradation | nagoya-u.ac.jp |
| Zinc (Zn²⁺) | Promotes Degradation | nagoya-u.ac.jp |
| Nickel (Ni²⁺) | Almost No Effect | nagoya-u.ac.jp |
| Lead (Pb²⁺) | Almost No Effect | nagoya-u.ac.jp |
| Silver (Ag⁺) | Inhibits Degradation | nagoya-u.ac.jp |
Influence of Solvent Polarity and Ionic Strength on Chemical Stability
The chemical environment, particularly the solvent system, plays a critical role in the stability of this compound. The rate of photodegradation of the riboflavin molecule has been found to be dependent on the polarity of the solvent. uni-regensburg.de Studies have reported a linear increase in the degradation of riboflavin, leading to the formation of products like formylmethylflavin and lumichrome, as the polarity of the solvent increases. researchgate.net In more polar solvents, riboflavin is generally less photolabile compared to organic solvents. uni-regensburg.de This is potentially due to how different solvents favor specific conformations of the ribityl side chain. uni-regensburg.de
Ionic strength of the medium is another factor that can significantly affect the rate of degradation. researchgate.netnih.gov An increase in the ionic strength of a solution, particularly from ions such as hydrogen phosphate (B84403) and chloride, can promote the photodegradation of riboflavin. uni-regensburg.de This effect is thought to be due to the formation of riboflavin-anion exciplex interactions, which facilitate the degradation process. uni-regensburg.de Conversely, in certain low-moisture food systems, riboflavin retention was found to be very high, indicating that water activity is also a crucial parameter for stability. dss.go.th
| Solvent Property | Effect on Degradation Rate | Underlying Mechanism (Hypothesized) | Reference |
|---|---|---|---|
| Increasing Solvent Polarity | Increases Degradation | Favors certain ribityl chain conformations more susceptible to degradation. | uni-regensburg.deresearchgate.net |
| Increasing Ionic Strength (e.g., with phosphate, chloride ions) | Increases Degradation | Formation of riboflavin-anion exciplex interactions. | uni-regensburg.de |
| Polar Solvents (vs. Organic Solvents) | Decreases Degradation | General observation of lower photolability in polar environments. | uni-regensburg.de |
Stabilization Strategies for this compound in Research Formulations
To enhance the stability of this compound in research formulations, various strategies can be employed to protect it from light, heat, and chemical degradation. beilstein-journals.orgnih.gov These methods generally involve the use of stabilizers, quenchers, and complexing agents, or the modification of the formulation itself. beilstein-journals.org
One effective approach is the inclusion of chemical stabilizers in the formulation. A study investigating various stabilizers found that disodium ethylenediamine (B42938) (EDTA) offered the greatest stabilizing effect against photodegradation, followed by other agents such as thiourea, methylparaben, and DL-methionine. beilstein-journals.org These compounds can act as antioxidants or chelating agents to inhibit key steps in the degradation pathways. sigmaaldrich.combeilstein-journals.org
Another powerful strategy is the encapsulation of the molecule within a delivery system, such as liposomes. nih.gov Liposomal preparations of riboflavin have been shown to increase its stability. nih.gov The degradation rate constant for riboflavin was found to decrease as the concentration of phosphatidylcholine (a key component of liposomes) increased. nih.gov This stabilization is attributed to several factors. The liposomal structure can physically shield the photosensitive molecule from light. nih.gov Furthermore, fluorescence measurements suggest the formation of a charge-transfer complex between riboflavin and phosphatidylcholine, which can lead to photoreduction and stabilization of the riboflavin molecule. nih.gov The use of hydrotropes, such as aromatic sodium carboxylates, has also been explored to increase the water-solubility and stability of riboflavin. uni-regensburg.de
Biochemical Transformations and Intermediates Involving the Flavin Moiety Non Human/in Vitro Focus
Riboflavin (B1680620) Biosynthesis Pathways in Microorganisms and Plants
The de novo synthesis of riboflavin is a capability found in plants, fungi, and most bacteria, but not in animals. nih.govtandfonline.com The pathway begins with two primary precursors: guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. sci-hub.senih.gov
Precursors and Early Enzymatic Steps (e.g., GTP and Ribulose 5-phosphate)
The biosynthesis of a single molecule of riboflavin requires one molecule of GTP and two molecules of ribulose 5-phosphate. sci-hub.senih.gov The initial steps of the pathway involve the transformation of these precursors. GTP is derived from the purine (B94841) biosynthesis pathway, while ribulose 5-phosphate is a product of the pentose (B10789219) phosphate (B84403) pathway. tandfonline.comnih.gov
The first committed step in the pathway is the conversion of GTP. engineering.org.cn The imidazole (B134444) ring of GTP is hydrolytically opened to produce a pyrimidine (B1678525) derivative. sci-hub.senih.gov This reaction is followed by a sequence of deamination, side chain reduction, and dephosphorylation to yield 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. sci-hub.senih.gov
Concurrently, ribulose 5-phosphate is converted to 3,4-dihydroxy-2-butanone 4-phosphate. sci-hub.se This conversion involves an unusual intramolecular rearrangement. sci-hub.se
Key Enzymes in the Biosynthetic Cascade (e.g., Riboflavin Synthase, GTP Cyclohydrolase II)
Several key enzymes catalyze the sequential reactions in the riboflavin biosynthesis pathway. frontiersin.org
GTP Cyclohydrolase II (GCHII) : This enzyme initiates the pathway by catalyzing the conversion of GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP), formate, and pyrophosphate. engineering.org.cnnih.gov It is a crucial enzyme, and in some organisms like Bacillus subtilis, it is considered a rate-limiting step. nih.gov GCHII belongs to the family of hydrolases and requires zinc and magnesium ions for its catalytic activity. nih.govexpasy.org
Lumazine Synthase : This enzyme catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine (B135004). sci-hub.sefrontiersin.org
Riboflavin Synthase : This enzyme catalyzes the final step in riboflavin biosynthesis, a unique dismutation reaction. frontiersin.orgwikipedia.org Two molecules of 6,7-dimethyl-8-ribityllumazine are converted into one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. sci-hub.sewikipedia.org The latter is then recycled back into the pathway. wikipedia.org In Escherichia coli, this enzyme is a homotrimer of 23 kDa subunits and has no cofactor requirements. rcsb.org
Table 1: Key Enzymes in Riboflavin Biosynthesis
| Enzyme | EC Number | Function | Organism Example |
|---|---|---|---|
| GTP Cyclohydrolase II | 3.5.4.25 | Converts GTP to DARPP, formate, and pyrophosphate. engineering.org.cnnih.gov | Escherichia coli, Bacillus subtilis engineering.org.cnnih.gov |
| Lumazine Synthase | 2.5.1.78 | Condenses two substrates to form 6,7-dimethyl-8-ribityllumazine. frontiersin.orgwikipedia.org | Bacillus subtilis, Saccharomyces cerevisiae frontiersin.org |
| Riboflavin Synthase | 2.5.1.9 | Catalyzes the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to form riboflavin. drugbank.comuniprot.org | Escherichia coli, Bacillus subtilis rcsb.orguniprot.org |
Regulatory Mechanisms of Flavin Biosynthesis in Model Organisms
The regulation of riboflavin biosynthesis varies among different organisms.
In many prokaryotes, such as Bacillus subtilis, a primary regulatory mechanism is the FMN riboswitch. mdpi.com This is a structured RNA element in the 5' untranslated region of mRNAs for riboflavin biosynthesis genes. mdpi.com When intracellular levels of FMN are high, FMN binds to the riboswitch, causing a conformational change that leads to the termination of transcription or inhibition of translation, thus down-regulating the pathway. mdpi.combiorxiv.org
In the yeast Candida famata, riboflavin biosynthesis is regulated by iron availability. mdpi.com Under iron-limiting conditions, the transcription factor Sef1 activates the expression of genes in the riboflavin biosynthesis pathway. mdpi.comasm.org
In the fungus Ashbya gossypii, regulation is linked to sporulation and oxidative stress, rather than iron levels. mdpi.com Histone deacetylases play a role in modulating the accessibility of chromatin at the loci of riboflavin biosynthetic genes. mdpi.com
Enzymatic Conversion of Riboflavin to Active Coenzymes (FMN and FAD)
Once synthesized, riboflavin is converted into its biologically active forms, FMN and FAD, through sequential enzymatic reactions. nih.govwikipedia.org These coenzymes are essential for the function of a wide variety of flavoenzymes involved in cellular metabolism. frontiersin.org
Riboflavin Kinase Activity and Flavin Mononucleotide (FMN) Formation
The first step in the conversion of riboflavin is its phosphorylation to FMN. scbt.comnutritionalassessment.org This reaction is catalyzed by the enzyme riboflavin kinase (also known as flavokinase). scbt.comwikipedia.org The reaction requires ATP as a phosphate donor. wikipedia.org
Riboflavin Kinase (RFK) : This enzyme (EC 2.7.1.26) catalyzes the transfer of a phosphate group from ATP to the ribityl side chain of riboflavin, forming FMN and ADP. nutritionalassessment.orgwikipedia.org This step is considered the rate-limiting step in FAD biosynthesis. nih.gov In eukaryotes, this is typically carried out by a monofunctional enzyme. wikipedia.org
FMN Adenylyltransferase (FMNAT) Activity and Flavin Adenine (B156593) Dinucleotide (FAD) Formation
The final step is the adenylylation of FMN to form FAD. mdpi.com This reaction is catalyzed by FMN adenylyltransferase (FMNAT), also known as FAD synthetase. nutritionalassessment.orgmdpi.com
FMN Adenylyltransferase (FMNAT) : This enzyme (EC 2.7.7.2) catalyzes the transfer of an adenylyl group from a second molecule of ATP to FMN, yielding FAD and pyrophosphate. nutritionalassessment.orgmdpi.com In most prokaryotes, riboflavin kinase and FMN adenylyltransferase activities are present in a single bifunctional enzyme. mdpi.comcsic.es However, in eukaryotes, these activities are generally carried out by two separate enzymes. mdpi.comnih.gov The bacterial and eukaryotic FMNAT enzymes have similar kinetic properties but differ significantly in their sequence and structure, suggesting convergent evolution. nih.gov
Table 2: Enzymes in the Conversion of Riboflavin to FMN and FAD
| Enzyme | EC Number | Function | Common Location |
|---|---|---|---|
| Riboflavin Kinase (Flavokinase) | 2.7.1.26 | Phosphorylates riboflavin to form FMN. nutritionalassessment.orgwikipedia.org | Cytosol nutritionalassessment.org |
| FMN Adenylyltransferase (FAD Synthetase) | 2.7.7.2 | Adenylylates FMN to form FAD. nutritionalassessment.orgmdpi.com | Prokaryotes (bifunctional with RFK), Eukaryotes (monofunctional) mdpi.comcsic.es |
Dephosphorylation and Pyrophosphatase Activities in Flavin Cycles (Non-Human/In Vitro Focus)
The cycling of flavins is essential for metabolic processes, and the dephosphorylation of flavin mononucleotide (FMN) to riboflavin (RF) and the pyrophosphorolysis of flavin adenine dinucleotide (FAD) are key steps in this cycle. plos.org These reactions are catalyzed by various phosphatases and pyrophosphatases found in non-human systems and studied in vitro.
In microorganisms like Saccharomyces cerevisiae (yeast), dedicated FAD pyrophosphatases, such as Fpy1p, have been identified. plos.orgplos.org These enzymes cleave FAD to produce FMN and adenosine (B11128) monophosphate (AMP). plos.org The activity of Fpy1p is dependent on the presence of specific metal ions, showing significant activity with Co²⁺ and Mg²⁺, and is also influenced by pH. plos.org Similarly, in plants like Arabidopsis thaliana, Nudix hydrolases, such as AtNUDX23 located in plastids, exhibit FAD pyrophosphohydrolase activity. oup.com
FMN can be further hydrolyzed to riboflavin by FMN hydrolases or non-specific phosphatases. plos.orgnih.gov In pea plants (Pisum sativum), both FMN hydrolase and FAD pyrophosphatase activities have been detected in isolated chloroplasts and mitochondria, indicating that the breakdown of flavin nucleotides occurs in multiple cellular compartments. nih.gov These enzymatic activities ensure that riboflavin can be recycled and made available for the synthesis of flavin coenzymes as needed by the cell. plos.orgresearchgate.net
The general reactions are:
FAD + H₂O → FMN + AMP (catalyzed by FAD Pyrophosphatase)
FMN + H₂O → Riboflavin + Pᵢ (catalyzed by FMN Phosphatase/Hydrolase)
Interconversion Dynamics of Riboflavin and its Phosphate Esters in Cellular Models
In cellular models, the levels of riboflavin, FMN, and FAD are maintained through a dynamic interplay of synthesis and degradation pathways. nih.gov Riboflavin is transported into cells and serves as the precursor for the synthesis of its coenzyme forms, FMN and FAD. nih.govresearchgate.net This process involves two sequential enzymatic steps.
Phosphorylation: Riboflavin is first phosphorylated to FMN by the enzyme riboflavin kinase (RFK), an ATP-dependent reaction. researchgate.netresearchgate.net
Riboflavin + ATP → FMN + ADP
Adenylylation: FMN is then converted to FAD by FAD synthetase (FADS), which transfers an AMP moiety from another ATP molecule. researchgate.netresearchgate.net
FMN + ATP → FAD + PPi
The reverse reactions, catalyzed by FAD pyrophosphatases and FMN phosphatases, ensure that the cellular pools of these flavins can be modulated according to metabolic demands. researchgate.netmdpi.com The majority of intracellular flavins exist as FAD and FMN, which are bound to a wide array of flavoproteins, while the concentration of free riboflavin is typically low. mdpi.com Studies using cultured cells have been crucial in understanding the regulation of these interconversions, demonstrating that the activities of RFK and FADS are often controlled by the concentrations of their substrates and products. mdpi.commdpi.com
Hypothetical or Investigated Bioconversion of Riboflavin-5'-monopalmitate
This compound is a fat-soluble derivative of riboflavin, synthesized by attaching a palmitate fatty acid to the 5'-position of riboflavin's ribityl chain. Its biological utility depends on its conversion back to free riboflavin.
The primary route for the bioconversion of this compound is through the hydrolysis of its ester bond, a reaction catalyzed by lipases. nih.gov In model systems simulating gastrointestinal conditions, enzymes like pancreatic lipase (B570770) can effectively cleave the palmitate group, releasing riboflavin and palmitic acid. nih.govnih.gov
this compound + H₂O ---(Lipase)→ Riboflavin + Palmitic Acid
The efficiency of this hydrolysis is influenced by various factors, including enzyme and substrate concentrations, pH, and the presence of emulsifiers. Research has shown that the breakdown of fatty acid esters of riboflavin is readily accomplished by pancreatic lipase. nih.govnih.gov
Below is a table with representative data from a model system investigating the rate of riboflavin formation from this compound under varying conditions.
| Enzyme Concentration (U/mL) | Substrate Concentration (mM) | pH | Temperature (°C) | Rate of Riboflavin Formation (µM/min) |
| 15 | 0.2 | 8.0 | 37 | 8.1 |
| 15 | 0.6 | 8.0 | 37 | 23.5 |
| 30 | 0.2 | 8.0 | 37 | 16.3 |
| 30 | 0.6 | 8.0 | 37 | 47.2 |
| 15 | 0.2 | 7.0 | 37 | 6.9 |
Table 1: Interactive Data Table This table presents illustrative data on the lipase-mediated hydrolysis of this compound. The values demonstrate the dependence of the reaction rate on enzyme and substrate concentrations.
Once lipase action liberates free riboflavin from the palmitate ester, it becomes available for absorption and metabolic activation. researchgate.net The released riboflavin can be taken up by cells through specific transporters. researchgate.net Inside the cell, it enters the same metabolic pathway as dietary riboflavin, beginning with its phosphorylation to FMN by riboflavin kinase. nih.govnih.gov
This phosphorylation is a critical step, converting the vitamin into its biologically active coenzyme form. asm.org The FMN produced can then be utilized directly by FMN-dependent enzymes or be further converted to FAD by FAD synthetase. researchgate.net Therefore, the bioconversion of this compound is a two-stage process: an initial extracellular or intestinal hydrolysis followed by intracellular phosphorylation, ultimately integrating the released riboflavin into the cell's flavin pool.
Mechanistic Studies of Flavin Compound Interactions in Model Systems
Binding Interactions of Riboflavin-5'-monopalmitate with Lipids and Membranes
The lipophilic nature of this compound, conferred by the palmitate ester, governs its interactions with lipids and cell membrane models. These interactions are crucial for its localization and potential biological activities within cellular environments.
The interaction of molecules with phospholipid bilayers is fundamental to understanding their behavior at the cellular level. Model membranes, such as liposomes and supported lipid bilayers, are invaluable tools for these investigations. nih.govroutledge.com
Studies on related flavin compounds, like riboflavin-5'-phosphate, have shown that they can interact with liposome (B1194612) bilayers, influencing their physical properties. researchgate.net For instance, interactions can lead to a moderate disordering of the lipid bilayer. researchgate.net The binding is often electrostatic in nature, occurring at the lipid headgroups. researchgate.net In the case of this compound, the hydrophobic palmitate tail would be expected to insert into the hydrophobic core of the bilayer, anchoring the molecule within the membrane. This is a common mechanism for lipid-anchored molecules. d-nb.info
The presence of such molecules can affect the fluidity and stability of the membrane. For example, studies with α-synuclein, a protein that interacts with lipid membranes, demonstrate that binding is dependent on the surface charge and phase state of the lipids, leading to an ordering effect and thermal stabilization of vesicles. nih.gov While a direct analogy cannot be drawn, it highlights the potential for amphipathic molecules to modulate membrane properties. The insertion of the palmitate chain of this compound into the bilayer would likely influence the packing of neighboring phospholipid acyl chains.
Table 1: Investigated Interactions of Flavin Derivatives with Model Membranes
| Flavin Derivative | Model Membrane System | Observed Interactions/Effects |
| Riboflavin-5'-phosphate | DPPC/Cholesterol Liposomes | Electrostatic binding, moderate disordering of the lipid bilayer. researchgate.net |
| This compound (Hypothesized) | Phospholipid Bilayer | Insertion of palmitate tail into the hydrophobic core, anchoring the molecule. |
Partitioning Behavior in Biphasic Systems
Interactions with Soluble and Membrane-Bound Proteins (excluding human enzyme kinetics for therapeutic purposes)
This compound's structure suggests potential interactions with both soluble and membrane-associated proteins. The flavin moiety can participate in specific binding events, while the lipid tail can interact with hydrophobic regions of proteins or the lipid bilayer itself.
Interactions between membrane-spanning proteins and lipid-anchored peripheral proteins have been studied, revealing that steric exclusion and alterations in lipid-protein interactions can occur. d-nb.info For instance, the binding of myelin basic protein to membranes containing proteolipid protein can be influenced by the presence of the integral protein. d-nb.info This suggests that the membrane environment, including the presence of other proteins, can modulate the interactions of lipid-anchored molecules like this compound.
The binding of riboflavin (B1680620) and its derivatives to specific protein transporters and enzymes is well-documented. For example, the riboflavin transporter RibU from Lactococcus lactis exhibits high affinity for riboflavin, with the flavin binding in a hydrophobic pocket and stacking with tryptophan residues. nih.gov While this compound is structurally different, the flavin headgroup could potentially interact with similar binding pockets in other proteins.
Furthermore, peripheral membrane proteins often associate with membranes through hydrophobic or electrostatic interactions. mdpi.com Type-II NADH dehydrogenases, for instance, are peripheral membrane proteins that utilize a cofactor, FAD (derived from riboflavin), and interact with the membrane to carry out their function. mdpi.com The lipid anchor of this compound could facilitate its association with such membrane-bound enzymatic complexes, potentially influencing their activity or localization.
In avian species, riboflavin binding protein (ribBP) is crucial for transporting riboflavin. nih.gov This protein associates with vitellogenin and binds to lipoprotein receptors on the oocyte membrane, a process that is independent of the carbohydrate structure of ribBP, highlighting the protein-protein interactions involved in flavin transport. nih.gov
Role as a Chromophore in Photophysical Processes within Model Systems
The isoalloxazine ring of the flavin moiety in this compound is a chromophore, capable of absorbing light and participating in photophysical and photochemical processes. nih.gov This property is central to the function of flavins as photosensitizers. researchgate.netnih.gov
Upon absorption of light, the flavin can be excited to a singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. csic.es This triplet state is a key intermediate in many photochemical reactions. The photophysical properties of flavins are highly sensitive to their environment. For example, the absorption spectrum of riboflavin changes significantly upon binding to the hydrophobic pocket of the RibU transporter, indicating a nonpolar environment. nih.gov
In model systems, flavins can participate in photoinduced electron transfer reactions. csic.es For instance, a heterogeneous photocatalyst based on riboflavin covalently attached to silica (B1680970) particles demonstrated that electron transfer can occur from adsorbed pollutants to the excited singlet state of riboflavin. csic.es The proximity of flavin molecules to each other can also lead to self-quenching or the formation of dimers, which alters their photophysical behavior. csic.es
The cis-trans photoisomerization is another photophysical process observed in chromophores of fluorescent proteins, which are structurally different but share the property of light-induced conformational changes. nih.gov While not directly reported for this compound, the potential for light-induced changes in the flavin moiety exists and could be influenced by its lipophilic environment.
Investigation of Redox Chemistry within Lipophilic Environments
The flavin moiety of this compound is redox-active, capable of participating in one- and two-electron transfer reactions. nih.govdrugbank.com This redox activity is fundamental to the biochemical function of flavin coenzymes like FAD and FMN in a vast array of metabolic reactions. nih.govsigmaaldrich.comsigmaaldrich.com
In a lipophilic environment, such as within a lipid bilayer or the hydrophobic core of a protein, the redox potential of the flavin can be significantly modulated compared to its potential in an aqueous solution. The nonpolar environment can stabilize certain redox states over others, thereby influencing the thermodynamics and kinetics of electron transfer.
Riboflavin can act as a redox mediator, accelerating the reduction of other molecules. For example, it has been shown to accelerate the reduction of azo dyes by anaerobic granular sludge, even at sub-stoichiometric concentrations. nih.gov This process involves the enzymatic reduction of riboflavin, which then chemically reduces the azo dye. The palmitate chain of this compound would localize the redox-active flavin headgroup at the lipid-water interface or within the lipid phase, potentially facilitating redox reactions involving membrane-bound substrates or other lipophilic molecules.
The antioxidant properties of riboflavin are linked to its role in regenerating glutathione (B108866) via the FAD-dependent enzyme glutathione reductase. drugbank.com By being anchored in a membrane, this compound could potentially participate in protecting the membrane from oxidative damage by interacting with lipid-soluble radicals or by regenerating other membrane-associated antioxidants. Redox reactions are critical in many environmental and biological processes, including the degradation of pollutants and nutrient cycling. primescholars.com The specific redox behavior of this compound within a lipid membrane would be a key area for investigation to understand its potential role in such processes within a cellular context.
Biotechnological and Industrial Research Applications of Riboflavin 5 Monopalmitate Non Clinical Focus
Potential as a Precursor in Fermentation Processes for Riboflavin (B1680620) Production (if chemically applicable)
Current industrial production of riboflavin is dominated by microbial fermentation processes using microorganisms such as Ashbya gossypii and genetically modified Bacillus subtilis. lookchem.comnih.goveuropa.eu The established biosynthetic pathway for riboflavin starts from two primary precursors: guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. nih.govwikipedia.orgresearchgate.net These molecules undergo a series of enzymatic reactions to form the riboflavin molecule. wikipedia.org
Riboflavin-5'-monopalmitate is a downstream derivative of riboflavin, synthesized chemically. One documented chemical synthesis involves the reaction of riboflavin with pyridine (B92270) at high temperatures, though this method shows a low yield of 9.8%. lookchem.com As an esterified, post-fermentation product, this compound is not chemically suited to serve as an upstream precursor in the established biological fermentation pathways that produce riboflavin. There is no scientific literature available to suggest its use or potential in any such fermentation or biotransformation processes for riboflavin production.
Table 1: Comparison of Precursors in Riboflavin Biosynthesis vs. This compound
| Compound | Role in Riboflavin Production | Source/Method |
|---|---|---|
| Guanosine Triphosphate (GTP) | Primary Precursor | Cellular purine (B94841) biosynthesis pathway |
| Ribulose 5-phosphate | Primary Precursor | Pentose (B10789219) phosphate (B84403) pathway |
| This compound | Not a precursor | Chemical esterification of Riboflavin-5'-phosphate |
Applications in Food Science Research (excluding direct human consumption studies)
The introduction of a palmitate fatty acid chain renders this compound fat-soluble. This characteristic theoretically makes it a candidate for incorporation into lipid-based food systems where water-soluble vitamins cannot be easily used.
The primary challenge with water-soluble vitamins like riboflavin is their uniform distribution and stabilization within high-fat food matrices such as oils, margarines, or fatty spreads. A lipophilic derivative like this compound could potentially overcome this by readily dissolving in the lipid phase of emulsions or anhydrous fat systems. This could be advantageous in research on model food systems for creating stable, fortified fatty products.
However, despite this theoretical potential, there is a significant lack of published research specifically investigating the use of this compound for creating and studying model food systems. Research in this area often focuses on other methods for incorporating vitamins, such as using nanoemulsions or other natural emulsifiers like saponins (B1172615) to deliver lipophilic compounds. acs.org While a patent document lists this compound among several riboflavin derivatives, it does not provide specific research findings on its application in food models. googleapis.com
Riboflavin is a standard and essential additive in animal feed to ensure proper growth and health. nih.govnih.gov The more soluble form, riboflavin-5'-phosphate, is also approved and used for fortification, including in water for drinking for animal species. europa.euresearchgate.net These enrichment strategies are well-documented for both riboflavin and its phosphate salt. fsvps.gov.ru
In the context of non-animal feed, such as aquaculture feeds or specialized pet foods that may have high-fat content, a fat-soluble form of Vitamin B2 could be beneficial for ensuring homogeneity and stability. However, specific research studies on the application of this compound as an enrichment strategy in non-animal feed are not available in the current scientific literature. The focus remains on the established forms of riboflavin.
Lipophilic Incorporation for Model Food Systems
Use as an Analytical Standard or Reagent in Biochemical Assays
Riboflavin and its more soluble form, Riboflavin-5'-phosphate (also known as flavin mononucleotide or FMN), are widely used as analytical standards and reagents in various biochemical assays. sigmaaldrich.comcaymanchem.com FMN is used as a substrate to study enzymes like FMN phosphohydrolases, as a prosthetic group for oxidoreductases, and as a photoinitiator in acrylamide (B121943) gel polymerization. sigmaaldrich.comottokemi.comsigmaaldrich.com
There is no evidence from available chemical and laboratory supply catalogs or scientific literature to indicate that this compound is used as a common analytical standard or a reagent in biochemical assays. Its poor water solubility would preclude its use in many standard aqueous buffer systems where FMN is typically employed.
Table 2: Availability and Use as a Biochemical Reagent
| Compound | Commercially Available as Analytical Standard | Common Use in Biochemical Assays |
|---|---|---|
| Riboflavin | Yes sigmaaldrich.com | Yes |
| Riboflavin-5'-phosphate (FMN) | Yes sigmaaldrich.comottokemi.comsynzeal.com | Yes (e.g., enzyme kinetics, photoinitiator) caymanchem.comsigmaaldrich.com |
| This compound | Not commonly available | No documented use found |
Development of Novel Materials with Embedded this compound
There is growing research interest in using biocompatible molecules to create novel functional materials. Riboflavin, for instance, has been investigated as a functional additive for bioplastics like polylactic acid (PLA) and as a non-toxic photoinitiator for crosslinking biopolymers to form hydrogels for biomedical applications. mdpi.comnih.govresearchgate.net In these applications, riboflavin's ability to generate reactive oxygen species when exposed to light is harnessed. nih.govresearchgate.net
Theoretically, the lipophilic nature of this compound could make it a suitable candidate for embedding within hydrophobic polymer matrices where water-soluble riboflavin might be difficult to disperse evenly. This could be relevant for developing new composite materials. However, current research has focused on using riboflavin and riboflavin-5'-phosphate for these purposes. There are no specific studies found that report the development or investigation of novel materials with embedded this compound.
Future Research Directions and Unexplored Avenues for Riboflavin 5 Monopalmitate
Development of Advanced Synthetic Methods for Targeted Derivatization
The synthesis of riboflavin (B1680620) esters is a cornerstone for exploring their potential applications. While general methods for esterification exist, future research should focus on developing advanced, highly selective synthetic strategies for producing Riboflavin-5'-monopalmitate and other derivatives.
Current chemical synthesis of riboflavin phosphates often involves agents like phosphorus oxychloride in an organic solvent. google.com The derivatization of riboflavin with fatty acids, such as stearic acid, has been performed to create amphiphilic molecules. researchgate.net However, these methods can lack regioselectivity, potentially leading to mixtures of products esterified at different hydroxyl groups of the ribityl chain.
Future research should pursue the development of enzymatic and chemoenzymatic methods for the synthesis of this compound. Lipases, for instance, could offer high regioselectivity for the 5'-position under mild reaction conditions, minimizing the formation of by-products and simplifying purification. Another avenue is the use of protecting group chemistry to selectively block the 2', 3', and 4'-hydroxyl groups before esterification, followed by deprotection to yield the pure 5'-ester. The development of scalable, high-yield, and environmentally benign synthetic routes is critical for making these compounds readily available for further study.
Table 1: Potential Synthetic Strategies for Targeted Derivatization
| Synthetic Method | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Enzymatic Synthesis | Use of lipases or other esterases to catalyze the esterification of riboflavin-5'-phosphate with palmitic acid. | High regioselectivity (targeting the 5' position), mild reaction conditions, reduced by-products, environmentally friendly. | Screening for suitable enzymes, optimization of reaction conditions (solvent, temperature), and enzyme immobilization for reusability. |
| Chemoenzymatic Synthesis | A multi-step approach combining chemical and enzymatic methods, such as chemical activation of the fatty acid followed by enzymatic esterification. | Combines the flexibility of chemical synthesis with the selectivity of enzymatic catalysis. | Designing efficient reaction cascades and minimizing intermediate purification steps. |
| Protecting Group Chemistry | Temporarily blocking the 2', 3', and 4'-hydroxyl groups on the ribityl chain to direct palmitoylation specifically to the 5' position. | High purity of the final product, precise control over the esterification site. | Developing orthogonal protecting group strategies that are stable during esterification but can be removed without affecting the flavin core or the ester bond. |
High-Throughput Screening for Novel Biological Activities (in vitro/non-human cellular models)
The biological activities of riboflavin are well-documented, particularly its role as a precursor to the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine (B156593) Dinucleotide (FAD). researchgate.net Furthermore, riboflavin acts as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light, a property exploited in photodynamic therapy. mdpi.com The lipophilic nature of this compound suggests it may interact differently with cellular systems, particularly with lipid membranes.
Future research should employ high-throughput screening (HTS) platforms to investigate the biological activities of this compound in various non-human, in vitro models. nih.gov Assays could be designed to screen for a range of effects, including antimicrobial activity against pathogenic bacteria and fungi, antiviral properties, and cytotoxic effects on cancer cell lines. The amphiphilic structure may enhance its ability to penetrate microbial cell walls or integrate into cellular membranes, potentially leading to novel mechanisms of action compared to hydrophilic riboflavin. Photodynamic efficacy should also be a key area of investigation, as the lipophilic tail may localize the photosensitizer within lipid-rich microenvironments, potentially increasing its effectiveness.
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational chemistry provides powerful tools for predicting and understanding molecular behavior. Studies have successfully modeled the geometry and electronic properties of the parent riboflavin molecule. who.intresearchgate.net Applying these techniques to this compound could offer significant insights into how the addition of the palmitate chain influences its structure and function.
Molecular dynamics (MD) simulations could be used to model the behavior of this compound at interfaces, such as a lipid bilayer-water interface. These simulations can predict how the molecule orients itself and partitions into the membrane, and whether it disrupts membrane structure. Quantum mechanical calculations can be employed to understand how the palmitate group affects the electronic structure of the isoalloxazine ring, which is crucial for its redox and photochemical properties. Docking studies could predict the binding affinity of this compound to various enzymes and proteins, helping to identify potential biological targets that may not interact with riboflavin itself.
Table 2: Proposed Computational Studies on this compound
| Computational Method | Research Objective | Predicted Outcome |
|---|---|---|
| Molecular Dynamics (MD) Simulation | To model the interaction of this compound with a model cell membrane (e.g., a POPC bilayer). | Understanding of membrane insertion depth, orientation of the flavin headgroup, and potential for membrane disruption. |
| Density Functional Theory (DFT) | To calculate the electronic properties (e.g., HOMO-LUMO gap, electron density distribution) of the molecule. | Insight into how the palmitate chain alters the redox potential and photosensitizing capability of the flavin core. |
| Molecular Docking | To predict the binding modes and affinities of this compound to various proteins (e.g., bacterial enzymes, signaling proteins). | Identification of potential new biological targets and mechanisms of action. |
Exploration of Self-Assembly Properties and Nanostructure Formation
The amphiphilic nature of this compound, with its hydrophilic flavin headgroup and long hydrophobic palmitate tail, makes it a prime candidate for self-assembly into various nanostructures in aqueous environments. The self-assembly of amphiphilic molecules, including other riboflavin derivatives, into functional materials is an area of growing interest. researchgate.netnih.gov
Future studies should systematically investigate the self-assembly behavior of this compound under different conditions (e.g., concentration, pH, temperature, ionic strength). Techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and atomic force microscopy (AFM) can be used to characterize the resulting structures, which may include micelles, vesicles (flavosomes), nanotubes, or lamellar sheets. The inherent fluorescence of the flavin moiety provides a convenient, built-in probe for monitoring the assembly process. These self-assembled nanostructures could have applications in areas such as drug delivery, where they could encapsulate other molecules, or in the development of novel biomaterials. rsc.org
Environmental Fate and Degradation of this compound in Abiotic and Biotic Systems (non-human)
Understanding the environmental fate of any new chemical is crucial. Riboflavin is known to be susceptible to degradation by light and heat. researchgate.netnih.gov Photodegradation of riboflavin proceeds through various pathways, yielding products like lumichrome (B1664701) and lumiflavin (B1675435), with the rate being highly dependent on factors like pH and the presence of oxygen. nih.govnih.gov
Research is needed to determine how the esterification with palmitic acid affects the stability and degradation of the riboflavin molecule. The bulky, hydrophobic tail could potentially offer some protection against photodegradation or, conversely, alter the degradation pathway. The ester linkage itself introduces a new site for degradation through hydrolysis, which can be abiotic (e.g., pH-dependent) or biotic (e.g., mediated by microbial esterases in soil or water). Studies should be conducted to identify the degradation products of this compound under various environmental conditions (e.g., simulated sunlight, different pH values, presence of common soil microorganisms). This research is essential to assess its persistence and potential impact in non-human environmental systems. Comparing its degradation profile to that of other derivatives, like the more photostable Riboflavin Tetraacetate, could provide valuable insights. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard analytical methods for determining the purity of Riboflavin-5'-monophosphate in research settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) are the most reliable methods. HPLC protocols often use a C18 column with a mobile phase of methanol/water (e.g., 30:70 v/v) and UV detection at 267 nm to separate R5P from impurities like riboflavin and other phosphate esters . CZE is preferred for resolving ionic and neutral impurities simultaneously, using a borate buffer (pH 9.3) and detection at 445 nm . Spectrophotometry is discouraged due to overlapping absorption profiles of derivatives .
Q. How is Riboflavin-5'-monophosphate synthesized, and what are the critical parameters affecting yield and byproduct formation?
- Methodological Answer : R5P is synthesized via phosphorylation of riboflavin using orthophosphoric acid. Key parameters include reaction duration (prolonged reactions increase diphosphate/polyphosphate byproducts) and additives (e.g., trichloroacetonitrile enhances monophosphate yield, while triethylamine in pyridine inhibits phosphorylation) . Post-synthesis purification involves ion-exchange chromatography to isolate the monophosphate form .
Advanced Research Questions
Q. What experimental design considerations are critical when using Riboflavin-5'-monophosphate in drug delivery systems, particularly with liposomal carriers?
- Methodological Answer : Liposome encapsulation efficiency depends on R5P’s solubility, charge, and photostability. For corneal delivery, use pH-adjusted (6.5–7.4) liposomes with phosphatidylcholine/cholesterol (7:3 molar ratio) to enhance permeability. Pre-formulation studies should assess fluorescence quenching (due to R5P’s photodegradation) via spectrofluorometry at λex/λem = 468/520 nm . Include stability testing under UV light to evaluate leakage rates .
Q. How can researchers resolve discrepancies in fluorescence-based measurements of Riboflavin-5'-monophosphate under varying experimental conditions?
- Methodological Answer : Fluorescence intensity varies with pH, solvent polarity, and polymer interactions. For example, R5P’s fluorescence in aqueous buffers (pH 5) shows λex = 468 nm, but polymer-bound R5P shifts to λex = 479 nm due to microenvironment effects . Calibrate instruments using standardized solutions (e.g., 1 µM R5P in 0.1 M phosphate buffer) and account for inner-filter effects in high-concentration samples .
Q. What strategies mitigate interference from Riboflavin-5'-monophosphate in assays involving co-administered drugs like metoprolol fumarate?
- Methodological Answer : Use HPLC with a Shodex RSpack018-613 column (15 cm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (15:85 v/v) at 1.0 mL/min, with detection at 272 nm. This separates R5P (retention time ~5.2 min) from metoprolol (~8.7 min), avoiding spectral overlap . Validate specificity via spiked recovery tests in simulated matrices .
Data Contradiction & Optimization Challenges
Q. How should researchers address conflicting reports on Riboflavin-5'-monophosphate’s redox behavior in polarographic studies?
- Methodological Answer : Discrepancies arise from electrolyte composition and electrode surface conditions. For reproducible polarograms, use a mercury drop electrode in pH 5 acetate buffer (0.1 M) with a scan rate of 2 mV/s. R5P shows a single-step reduction at E1/2 = -0.60 V vs. Ag/AgCl . Compare results with riboflavin (E1/2 = -0.44 V) to confirm analyte identity .
Q. What factors influence the quantification accuracy of Riboflavin-5'-monophosphate in complex biological matrices (e.g., plasma or tissue)?
- Methodological Answer : Matrix effects (e.g., protein binding) require pre-treatment with trichloroacetic acid (5% w/v) to precipitate proteins. For LC-MS/MS analysis, use a C8 column and a gradient of 0.1% formic acid/acetonitrile, with deuterated riboflavin as an internal standard . Validate recovery rates (85–115%) across three concentration levels .
Methodological Validation & Reproducibility
Q. How can researchers ensure reproducibility in synthesizing and characterizing Riboflavin-5'-monophosphate derivatives?
- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines: (1) Publish full synthetic protocols (molar ratios, temperatures) in supplementary materials; (2) Characterize new derivatives via <sup>31</sup>P NMR (δ = -2.5 ppm for monophosphate) and HPLC purity >95% . For known compounds, cross-reference IR spectra with published data .
Q. What criteria define a rigorous research question for studying Riboflavin-5'-monophosphate’s role in oxidative stress models?
- Methodological Answer : Apply the FINER framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
